Hydrogen-Bond Donor Capacity: Target Compound (2 HBD) Versus Hydroxymethyl Analog (1 HBD)
The target compound contains a primary aminomethyl group (-CH₂NH₂) that provides two hydrogen-bond donor (HBD) atoms, whereas the direct hydroxymethyl analog (tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate, CAS 1330763-25-1) possesses a single hydroxyl group contributing only one HBD . This difference is structurally determined from the canonical SMILES: the aminomethyl variant has HBD = 2 and HBA = 5, while the hydroxymethyl variant has HBD = 1 and HBA = 5. The additional HBD expands the target compound's capacity for complementary hydrogen-bonding interactions with biological targets, a critical parameter in fragment-based drug design and structure-activity relationship (SAR) exploration where HBD count correlates with aqueous solubility and target engagement potential .
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (primary aminomethyl group) |
| Comparator Or Baseline | Hydroxymethyl analog (CAS 1330763-25-1): HBD = 1 (hydroxymethyl group) |
| Quantified Difference | ΔHBD = +1 (target provides one additional hydrogen-bond donor) |
| Conditions | Computed from molecular structure (canonical SMILES); consistent with standard H-bond donor counting rules (PubChem/Cactvs methodology) |
Why This Matters
Higher HBD count directly influences aqueous solubility, target binding complementarity, and ADME profile predictions, making the target compound a more versatile starting point for lead optimization programs that require engagement of hydrogen-bond-accepting residues in a target protein binding site.
